2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate)

描述

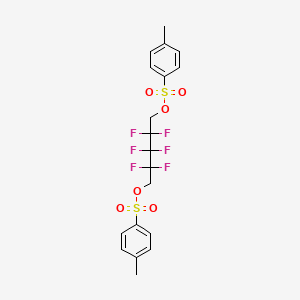

2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate) (CAS 632-01-9) is a fluorinated organic compound characterized by a central hexafluoropentane chain flanked by two 4-methylbenzenesulfonate (tosyl) groups. This structure confers unique chemical properties, including high thermal stability, hydrophobicity, and reactivity as a sulfonate ester. The compound is commercially available as a specialty chemical, with applications in organic synthesis, polymer crosslinking, and materials science . Its fluorinated backbone enhances resistance to degradation under harsh conditions, making it suitable for high-performance applications in aerospace, electronics, or military technologies .

属性

IUPAC Name |

[2,2,3,3,4,4-hexafluoro-5-(4-methylphenyl)sulfonyloxypentyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F6O6S2/c1-13-3-7-15(8-4-13)32(26,27)30-11-17(20,21)19(24,25)18(22,23)12-31-33(28,29)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWISLGXGKZSROX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(COS(=O)(=O)C2=CC=C(C=C2)C)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F6O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00979207 | |

| Record name | 2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(4-methylbenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00979207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632-01-9 | |

| Record name | 632-01-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(4-methylbenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00979207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate) typically involves the reaction of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

化学反应分析

Types of Reactions

2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate) can undergo various chemical reactions, including:

Substitution Reactions: The sulfonate groups can be replaced by other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.

Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonate esters, while reduction reactions can produce alcohols or other reduced compounds.

科学研究应用

Materials Science

2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate) is utilized in the development of advanced materials due to its fluorinated structure. Fluorinated compounds often exhibit enhanced thermal stability and chemical resistance. This compound can be used to create coatings and polymers that require these properties.

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. Its sulfonate groups can participate in nucleophilic substitution reactions, making it a valuable intermediate for synthesizing other complex molecules. Researchers have reported its use in the functionalization of various substrates.

Case Study : In a recent study published in a peer-reviewed journal, researchers demonstrated the successful application of this compound in synthesizing sulfonamide derivatives. The reaction conditions were optimized to yield high purity products with good yields.

Biochemistry and Proteomics

In the field of biochemistry, 2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate) has been explored as a reagent for proteomics research. Its ability to modify proteins through sulfonation can aid in studying protein interactions and functions.

Case Study : A notable application involved using this compound to label specific amino acids in proteins for mass spectrometry analysis. The results indicated enhanced detection sensitivity for modified proteins compared to unmodified controls.

作用机制

The mechanism by which 2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate) exerts its effects involves its interaction with molecular targets through its sulfonate and fluorinated groups. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical and biological processes. The pathways involved often include nucleophilic substitution and electrophilic addition reactions, which are facilitated by the electron-withdrawing nature of the fluorine atoms.

相似化合物的比较

Table 1: Key Properties of Related Fluorinated Compounds

Reactivity and Stability

- Sulfonate Ester vs. Diol Precursor: The target compound (CAS 632-01-9) exhibits higher electrophilicity due to its tosyl groups, enabling efficient nucleophilic substitution reactions. In contrast, the diol precursor (CAS 376-90-9) serves as a monomer for polymerization, requiring activation (e.g., via formalization) to form FPF-1 .

- Thermal Stability: Fluorination in all compounds enhances thermal resistance. However, FPF-1 and FPF-3, as polymers, demonstrate superior thermal stability (decomposition temperatures >250°C) compared to the monomeric sulfonate ester .

Functional Group Influence

- Tosyl Groups : The sulfonate ester in CAS 632-01-9 acts as a leaving group, making it valuable in crosslinking epoxy resins or synthesizing fluorinated dendrimers .

- Hydroxyl Termini : The diol (CAS 376-90-9) enables polycondensation reactions, forming FPF-1’s acetal linkages, which are critical for elastic yet rigid polymer backbones .

Application-Specific Comparisons

Industrial and Military Use

Material Performance

- Solubility : The sulfonate ester (CAS 632-01-9) is soluble in polar aprotic solvents (e.g., DMF, DMSO), whereas FPF-1’s polymeric structure limits solubility to fluorinated solvents .

- Mechanical Properties: FPF-1’s polyacetal backbone provides flexibility and tensile strength, unlike the monomeric sulfonate ester, which lacks standalone mechanical utility .

生物活性

2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate) (CAS No. 632-01-9) is a fluorinated compound with a unique structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C19H18F6O6S2

- Molecular Weight : 520.46 g/mol

- Structure : The compound features a hexafluoropentane backbone with two sulfonate groups derived from 4-methylbenzenesulfonic acid.

Synthesis

The synthesis of 2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate) typically involves the reaction of hexafluoropentane-1,5-diol with 4-methylbenzenesulfonyl chloride under basic conditions. This method allows for the introduction of sulfonate groups while maintaining the stability of the fluorinated backbone.

Antiviral Activity

Research indicates that compounds similar to 2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate) have been evaluated for antiviral properties. A study on fluorinated acyclonucleosides demonstrated their ability to inhibit viruses such as HIV and HCV. However, the specific compound has not shown significant antiviral activity against these viruses when tested at concentrations up to 100 μM .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using cell lines such as HepG2 and Vero cells. The results indicate that while some fluorinated compounds demonstrate moderate cytotoxic effects at higher concentrations (e.g., EC50 values around 30 μM), specific data on this compound's cytotoxicity remains sparse .

Case Studies

- Antiviral Evaluation : In a study evaluating a series of fluorinated nucleosides and their phosphoramidates for antiviral activity against HIV and HCV:

-

Antimicrobial Evaluation : Another research focused on the antimicrobial activity of related compounds:

- Some derivatives demonstrated bactericidal effects against S. aureus and MRSA.

- The minimum inhibitory concentrations (MICs) were established for several compounds; however, specific results for 2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate) were not highlighted in this context .

Data Summary

| Property | Value/Description |

|---|---|

| Molecular Formula | C19H18F6O6S2 |

| Molecular Weight | 520.46 g/mol |

| Antiviral Activity | None significant at ≤100 μM |

| Antimicrobial Activity | Limited data; related compounds show some activity |

| Cytotoxicity | Moderate in related studies; specific data lacking |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,2,3,3,4,4-hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate)?

- Methodological Answer : The compound is synthesized via sulfonation of 2,2,3,3,4,4-hexafluoropentane-1,5-diol (CAS 376-90-9) using 4-methylbenzenesulfonyl chloride. Key parameters include:

- Reaction conditions : Use anhydrous dichloromethane as the solvent and pyridine as a base to scavenge HCl.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

- Yield optimization : Excess sulfonyl chloride (2.2 equivalents) and reaction times ≥12 hours at 0–5°C minimize side reactions .

Q. How is this compound characterized to confirm structural fidelity and purity?

- Methodological Answer : Employ a multi-technique approach:

- NMR spectroscopy : NMR (δ –120 to –140 ppm for CF groups) and NMR (δ 2.4–2.5 ppm for methyl groups in tosylates).

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (expected m/z ~570 for [M+Na]).

- X-ray crystallography : Resolve potential ambiguities in fluorinated backbone geometry, especially for polymorphic forms .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat to avoid dermal contact.

- Ventilation : Use fume hoods to prevent inhalation of aerosols.

- Waste disposal : Segregate fluorinated waste and consult certified agencies for incineration due to environmental persistence .

Advanced Research Questions

Q. How do crystallographic phase transitions impact experimental design in X-ray studies?

- Methodological Answer : The fluorinated backbone exhibits enantiotropic phase transitions (e.g., monoclinic ↔ orthorhombic) near room temperature. Mitigation strategies include:

- Temperature control : Collect diffraction data at 100 K to stabilize the lattice.

- Twinning analysis : Use SHELXL for refining twinned datasets (BASF parameter refinement) .

Q. What challenges arise in using this compound as an alkylating agent in fluorinated polymer synthesis?

- Methodological Answer : The electron-withdrawing fluorine atoms reduce nucleophilic reactivity. Solutions include:

- Activation : Employ polar aprotic solvents (DMF or DMSO) and elevated temperatures (80–100°C) to enhance leaving-group displacement.

- Competing reactions : Monitor for elimination products (e.g., hexafluoropentene derivatives) via GC-MS .

Q. How can contradictions in reactivity data be resolved when comparing batch syntheses?

- Methodological Answer : Contradictions often stem from trace moisture or residual solvents. Implement:

- Karl Fischer titration : Quantify water content (<50 ppm) in reagents.

- Stoichiometric calibration : Pre-dry sulfonyl chloride with molecular sieves and standardize reaction conditions .

Q. What role does this compound play in experimental phasing for macromolecular crystallography?

- Methodological Answer : Its heavy fluorine atoms serve as anomalous scatterers. Protocol:

- Derivatization : Soak crystals in 10 mM solutions of the compound for 1–2 hours.

- Data collection : Use synchrotron radiation (λ ≈ 0.98 Å) to maximize fluorine anomalous signal.

- Software : SHELXC/D/E for rapid phasing pipelines due to robustness with weak signals .

Q. How is the compound utilized in synthesizing fluorinated polyethers for specialized materials?

- Methodological Answer : It acts as a crosslinker in polycondensation reactions. Key steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。